N-{[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide
Description
N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE: is a complex organic compound that features a combination of benzodiazole, bromophenyl, and furan carboxamide groups
Properties
Molecular Formula |
C21H18BrN3O2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C21H18BrN3O2/c1-24(21(26)19-7-4-12-27-19)14-20-23-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12H,13-14H2,1H3 |
InChI Key |
VDBAHQACCXGYMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Bromophenyl Methylation: The bromophenyl group is introduced via a Friedel-Crafts alkylation reaction using bromobenzene and an appropriate alkylating agent.
Coupling with Furan Carboxamide: The final step involves coupling the benzodiazole derivative with furan-2-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the benzodiazole can be reduced to an amine.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of benzodiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE
- N-({1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE
Uniqueness
- Bromine Substitution : The presence of a bromine atom in N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs.
- Functional Group Diversity : The combination of benzodiazole, bromophenyl, and furan carboxamide groups provides a unique scaffold for further chemical modifications and applications.
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